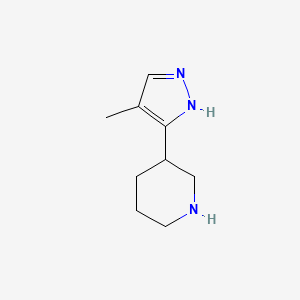

3-(4-Methyl-1H-pyrazol-3-YL)piperidine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(4-methyl-1H-pyrazol-5-yl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-7-5-11-12-9(7)8-3-2-4-10-6-8/h5,8,10H,2-4,6H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXVFHAHBUWTXCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NN=C1)C2CCCNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of 3 4 Methyl 1h Pyrazol 3 Yl Piperidine and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. For 3-(4-methyl-1H-pyrazol-3-yl)piperidine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its atomic connectivity and spatial arrangement.

Proton (1H) and Carbon (13C) NMR Analysis for Core and Substituent Characterization

The ¹H and ¹³C NMR spectra provide the foundational information for the structural assignment of this compound. By analyzing the chemical shifts (δ), signal multiplicities, and integration values, each proton and carbon atom in the molecule can be identified.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the protons of the piperidine (B6355638) ring, the pyrazole (B372694) ring, and the methyl group. The piperidine protons typically appear in the aliphatic region (δ 1.5-3.5 ppm), with their chemical shifts and multiplicities influenced by their axial or equatorial positions and their proximity to the nitrogen atom and the pyrazole substituent. The pyrazole ring protons will have characteristic shifts in the aromatic region, and the methyl group will present as a singlet in the upfield region. For comparison, in a related compound, tert-butyl 4-[4-(methoxycarbonyl)-1-methyl-1H-pyrazol-5-yl]piperidine-1-carboxylate, the piperidine protons are observed between δ 1.59 and 3.54 ppm. ktu.edu

Carbon-¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts of the piperidine carbons will be in the range of δ 20-60 ppm, while the pyrazole ring carbons will resonate at lower field, characteristic of aromatic and heteroaromatic systems. The methyl carbon will appear at a high field. In a similar structure, tert-butyl 4-[4-(methoxycarbonyl)-1-methyl-1H-pyrazol-3-yl]piperidine-1-carboxylate, the piperidine carbons appear between δ 30.8 and 44.2 ppm, and the pyrazole carbons are observed at approximately δ 110.1, 138.7, and 153.6 ppm. ktu.edu

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Piperidine C3-H | ~2.8 - 3.2 | ~40 - 45 |

| Piperidine C2-H, C6-H | ~2.5 - 3.5 | ~45 - 55 |

| Piperidine C4-H, C5-H | ~1.5 - 2.0 | ~25 - 35 |

| Pyrazole C5-H | ~7.0 - 7.5 | ~125 - 135 |

| Pyrazole N-H | ~10.0 - 12.0 | - |

| Pyrazole C4-CH₃ | ~2.0 - 2.5 | ~10 - 15 |

| Pyrazole C3 | - | ~140 - 150 |

| Pyrazole C4 | - | ~110 - 120 |

| Pyrazole C5 | - | ~125 - 135 |

Two-Dimensional NMR Techniques (COSY, HMBC, NOESY) for Connectivity and Stereochemical Assignments

Two-dimensional NMR techniques are crucial for establishing the connectivity between atoms and for determining the stereochemistry of the molecule.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals scalar couplings between protons, typically those on adjacent carbon atoms. For this compound, COSY would be used to trace the proton-proton connectivities within the piperidine ring, confirming the sequence of methylene (B1212753) groups.

HMBC (Heteronuclear Multiple Bond Correlation): The ¹H-¹³C HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for connecting the piperidine and pyrazole rings. For instance, correlations would be expected between the piperidine C3-proton and the pyrazole C3 and C4 carbons. In related pyrazole-piperidine structures, HMBC has been instrumental in confirming the regiochemistry of substitution. ktu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment provides information about the spatial proximity of protons. This is vital for determining the relative stereochemistry at the C3 position of the piperidine ring and for understanding the preferred conformation of the molecule. For example, NOE signals between specific piperidine protons and the pyrazole ring protons can help define the orientation of the two rings relative to each other. Such analyses have been successfully applied to similar systems to confirm stereochemical assignments. ktu.edu

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Elucidation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for gaining insights into its structure through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its elemental composition.

The fragmentation pattern in the mass spectrum is expected to show characteristic losses. Common fragmentation pathways for piperidine-containing compounds involve the cleavage of the piperidine ring. The pyrazole ring is relatively stable, but fragmentation can occur through the loss of small molecules like HCN. The molecular ion peak [M]⁺ would be observed, and key fragments would likely correspond to the piperidine ring, the pyrazolyl moiety, and the loss of the methyl group.

Interactive Data Table: Expected Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 166.13 | Molecular ion (protonated) |

| [C₅H₁₀N]⁺ | 84.08 | Fragment corresponding to the piperidine ring |

| [C₄H₅N₂]⁺ | 81.05 | Fragment corresponding to the 4-methylpyrazole (B1673528) ring after H loss |

| [M-CH₃]⁺ | 151.11 | Loss of a methyl group |

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. The N-H stretching vibration of the piperidine secondary amine and the pyrazole N-H should appear as a broad band in the region of 3200-3500 cm⁻¹. C-H stretching vibrations of the aliphatic piperidine ring and the methyl group will be observed just below 3000 cm⁻¹. Aromatic C-H stretching from the pyrazole ring is expected just above 3000 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazole ring will likely appear in the 1500-1650 cm⁻¹ region. The C-N stretching of the piperidine ring would be found in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Piperidine & Pyrazole) | Stretch | 3200 - 3500 (broad) |

| C-H (Aliphatic) | Stretch | 2850 - 3000 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C=N / C=C (Pyrazole) | Stretch | 1500 - 1650 |

| C-N (Piperidine) | Stretch | 1000 - 1300 |

X-ray Diffraction Studies for Solid-State Molecular Architecture and Crystal Packing Analysis

X-ray diffraction analysis of a single crystal provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles.

For this compound, a successful X-ray crystallographic study would confirm the connectivity established by NMR and would definitively determine the stereochemistry at the chiral center (C3 of the piperidine ring). Furthermore, it would provide valuable insights into the intermolecular interactions, such as hydrogen bonding involving the N-H groups of both the piperidine and pyrazole rings, which dictate the crystal packing arrangement. While no specific X-ray diffraction data for the title compound is currently available in the public domain, studies on analogous pyrazole-piperidine derivatives have been reported, providing a basis for understanding the potential solid-state architecture. nih.gov

Computational Chemistry and Molecular Modeling of 3 4 Methyl 1h Pyrazol 3 Yl Piperidine and Analogues

Quantum Chemical Calculations for Electronic Structure and Conformational Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governing its behavior and interactions. These methods provide a detailed picture of the electronic structure and the complex conformational landscape of pyrazole-piperidine systems.

The linkage between a flexible piperidine (B6355638) ring and a planar pyrazole (B372694) ring in 3-(4-Methyl-1H-pyrazol-3-YL)piperidine results in a complex energetic landscape with multiple possible conformations. The piperidine ring typically adopts low-energy chair conformations, but the orientation of the substituent at the 3-position can be either axial or equatorial. The relative orientation of the pyrazole ring with respect to the piperidine ring is another critical conformational variable.

Computational investigations, often employing NMR spectroscopy in conjunction with theoretical calculations, are used to survey the conformational behavior of such systems. huji.ac.il These studies reveal that the conformational preferences are influenced by a combination of factors including steric hindrance, intramolecular hydrogen bonding, and delocalization forces like hyperconjugation and charge-dipole interactions. huji.ac.il For the pyrazole moiety, annular tautomerism—the migration of a proton between the two nitrogen atoms—is a key consideration, as the position of the proton influences the molecule's electronic properties and interaction capabilities. nih.gov Theoretical calculations can determine the energy barriers for these tautomeric and conformational changes, mapping out the potential energy surface to identify the most stable, low-energy states that the molecule is likely to adopt in a biological environment. huji.ac.ilnih.gov

Density Functional Theory (DFT) is a powerful quantum mechanical method widely used to investigate the electronic properties of pyrazole and piperidine derivatives. eurasianjournals.comresearchgate.net By optimizing the molecular geometry, DFT calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy, which often show good agreement with experimental data from X-ray crystallography. researchgate.netmdpi.com

DFT is instrumental in elucidating the chemical reactivity of a molecule through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive. researchgate.net

Furthermore, Molecular Electrostatic Potential (MEP) maps, generated from DFT calculations, visualize the charge distribution across the molecule. researchgate.netmdpi.com These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for predicting how the molecule will interact with biological targets like proteins and enzymes. researchgate.net

Table 1: Key Molecular Properties of Pyrazole-Piperidine Analogues Predicted by DFT This table is interactive. Sort by clicking column headers.

| Property | Description | Typical Application |

|---|---|---|

| Optimized Geometry | Provides the most stable 3D arrangement of atoms, including bond lengths and angles. researchgate.net | Structural confirmation and input for docking studies. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. researchgate.net | Predicts susceptibility to electrophilic attack. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. researchgate.net | Predicts susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. researchgate.net | A smaller gap implies higher reactivity. |

| MEP Map | Visualizes electrostatic potential, showing electron-rich and electron-poor regions. researchgate.net | Predicts non-covalent interaction sites for molecular recognition. |

Quantitative Structure-Activity Relationship (QSAR) Methodologies

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of newly designed molecules before their synthesis.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA), are pivotal in drug design for understanding how the 3D properties of a ligand influence its biological activity. rsc.orgnih.gov For a series of this compound analogues, a CoMFA model is built by aligning the molecules and calculating their steric and electrostatic fields at various grid points in space. nih.gov

The resulting data is analyzed using statistical methods to generate a model that correlates variations in these fields with changes in biological activity (e.g., IC₅₀ values). mdpi.comresearchgate.net The output is often visualized as contour maps, which highlight regions where modifications to the molecule's structure would likely lead to improved activity. nih.gov

Steric Contour Maps : Indicate where bulky groups increase or decrease activity.

Electrostatic Contour Maps : Show where positive or negative charges are favorable or unfavorable for activity.

These models provide crucial insights into the structural requirements of the target's binding pocket, guiding the design of more potent inhibitors. rsc.orgmdpi.com

Table 2: Statistical Parameters for a Typical 3D-QSAR Model This table is interactive. Sort by clicking column headers.

| Parameter | Description | Significance |

|---|---|---|

| q² (Cross-validated r²) | A measure of the internal predictive ability of the model, obtained through methods like leave-one-out cross-validation. | A q² > 0.5 is generally considered indicative of a good predictive model. mdpi.com |

| r² (Non-cross-validated r²) | A measure of how well the model fits the training set data. | High r² values (e.g., > 0.8) indicate a good correlation, but can sometimes reflect overfitting. mdpi.com |

| r²_pred (External validation r²) | Measures the model's ability to predict the activity of an external test set of compounds not used in model generation. | A high r²_pred value confirms the model's robustness and generalizability. |

Molecular Docking Simulations for Ligand-Target Interaction Prediction and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. researchgate.net This method is essential for understanding the binding mode of this compound and its analogues at a molecular level. researchgate.net

In a typical docking study, the 3D structure of the target protein is obtained, and the ligand is placed into the binding site. An algorithm then samples numerous possible conformations and orientations of the ligand, scoring them based on their binding affinity. nih.gov The resulting poses reveal key intermolecular interactions, such as:

Hydrogen bonds

Hydrophobic interactions

π-π stacking

Ionic interactions

These simulations can explain the structure-activity relationships observed in a series of compounds and guide the optimization of lead structures to enhance binding affinity and selectivity. researchgate.netnih.gov For instance, docking studies might reveal that the pyrazole nitrogen acts as a hydrogen bond acceptor, while the piperidine ring engages in hydrophobic contacts within the active site. nih.gov

In Silico Prediction of Potential Biological Targets and Activity Spectra for Novel Derivatives

Web-based tools like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) analyze a molecule's structure and, based on the principle of chemical similarity, predict its most probable protein targets and a wide spectrum of potential biological activities. clinmedkaz.orgclinmedkaz.org These predictions can encompass effects on various enzymes, receptors, ion channels, and transport systems. clinmedkaz.orgclinmedkaz.org This approach helps to identify potential therapeutic applications for new compounds, such as in oncology or central nervous system disorders, and can also flag potential off-target effects early in the drug discovery process. clinmedkaz.org

Table 3: Example of Predicted Activity Spectra for Piperidine Derivatives This table is interactive. Sort by clicking column headers.

| Predicted Activity | Potential Therapeutic Area | Confidence (Pa > Pi) |

|---|---|---|

| Kinase Inhibitor | Oncology, Inflammation | High |

| GPCR Ligand | CNS Disorders, Metabolic Diseases | Moderate |

| Ion Channel Modulator | Cardiovascular Diseases, Neurology | Moderate |

| Enzyme Inhibitor | Various (e.g., Infectious Diseases) | High |

| Antineoplastic | Oncology | High |

| Anti-inflammatory | Inflammation, Autoimmune Disorders | Moderate |

(Pa = probability of being active, Pi = probability of being inactive)

Structure Activity Relationship Sar Studies of 3 4 Methyl 1h Pyrazol 3 Yl Piperidine and Its Derivatives

Impact of Substitutions on the Pyrazole (B372694) Moiety on Biological Activity

Research on pyrazole-containing compounds has consistently shown that the substitution pattern on the pyrazole ring is a key determinant of biological activity. acs.org Studies on related scaffolds indicate that dialkyl substitution at the 3 and 5 positions of the pyrazole ring is important for activity. acs.org In many instances, the corresponding mono-substituted or unsubstituted pyrazole analogues are found to be devoid of significant activity. acs.org

Furthermore, the N-H group of the pyrazole ring is often crucial, acting as a hydrogen bond donor in interactions with target proteins. acs.org The modification of this position, for instance, by methylation to form a 1,3,5-trimethyl-pyrazole derivative, can lead to a complete loss of inhibitory effect, underscoring the necessity of this hydrogen bond donor feature. acs.org Conversely, N-substitution with larger lipophilic groups like methyl or phenyl has also been shown to decrease activity compared to the unsubstituted N-H pyrazole. nih.gov

The nature of other substituents at the 3 and 5 positions also significantly impacts activity. While a 3,5-diphenylpyrazole (B73989) derivative can exhibit high potency, the introduction of smaller groups like a methyl or benzyl (B1604629) group at one of these positions may decrease activity. nih.gov Interestingly, a bulkier non-aromatic group like a cyclopentyl moiety can sometimes maintain a similar level of activity to a phenyl group. nih.gov This suggests that both the size and electronic properties of the substituents are critical for optimal interactions.

| Compound Scaffold | R1-Substitution (Position 1) | R3/R5-Substitution | Observed Activity | Reference |

|---|---|---|---|---|

| 3,5-Disubstituted Pyrazole | H | Dimethyl | Active | acs.org |

| Monosubstituted Pyrazole | H | Single Alkyl/Unsubstituted | Inactive | acs.org |

| 1,3,5-Trisubstituted Pyrazole | Methyl | Dimethyl | Inactive | acs.org |

| 3,5-Disubstituted Pyrazole | H | Diphenyl | High | nih.gov |

| 3,5-Disubstituted Pyrazole | H | Methyl/Phenyl | Decreased | nih.gov |

| 3,5-Disubstituted Pyrazole | H | Cyclopentyl/Phenyl | Similar to Diphenyl | nih.gov |

Effects of Piperidine (B6355638) Ring Modifications on Biological Activity

The piperidine ring serves as a three-dimensional scaffold that correctly orients the pyrazole moiety and other substituents for optimal interaction with the target. nih.govmdpi.com Modifications to this ring, including N-substitutions, changes in stereochemistry, and the point of attachment to the pyrazole, have profound effects on biological activity.

The nitrogen atom of the piperidine ring is a common site for modification to fine-tune the physicochemical properties and target engagement of the molecule. N-substitutions can alter solubility, lipophilicity, and basicity, and can also introduce new interaction points with the target protein.

Stereochemistry plays a pivotal role in the biological activity of chiral compounds, as it dictates the three-dimensional arrangement of atoms and thus the molecule's shape and fit within a binding site. nih.govmhmedical.com For derivatives of the 3-(pyrazolyl)piperidine scaffold, the stereochemistry of substituents on the piperidine ring can be the difference between a potent compound and an inactive one. acs.org In studies involving related azabicyclic systems, which share features with piperidines, the orientation of a substituent was found to be critical. acs.org For example, an endo-diastereoisomer of a particular compound was found to be highly active, whereas the corresponding exo-diastereoisomer was completely devoid of activity. acs.org This highlights that a specific spatial orientation is required for the molecule to adopt the correct conformation for binding. This stereospecificity is often due to the precise geometric requirements of the target's binding pocket. nih.govresearchgate.net

| Compound Scaffold | Stereochemistry of Substituent | Observed Activity | Reference |

|---|---|---|---|

| Substituted Azabicyclo[3.2.1]octane | endo-isomer | Active | acs.org |

| Substituted Azabicyclo[3.2.1]octane | exo-isomer | Inactive | acs.org |

For instance, in a 3-(pyrazolyl)piperidine, substituents at the N1 position of the piperidine are projected in a different spatial region relative to the pyrazole ring than in a 4-(pyrazolyl)piperidine isomer. This has profound SAR implications, as different isomers will present their key interacting moieties to different regions of a target's binding site. While direct comparative studies across all positional isomers for a single target are rare, distinct SAR profiles for 3-substituted and 4-substituted piperidine series in various drug discovery programs confirm the importance of this structural parameter.

Linker Chemistry in Pyrazole-Piperidine Conjugates and Associated SAR

In many bioactive compounds based on this scaffold, the piperidine ring is part of a larger structure, connected to another chemical moiety via a linker. The nature of this linker—its length, flexibility, and chemical composition—is often critical to the compound's activity. acs.org

SAR studies have demonstrated that the linker is not merely a spacer but an integral part of the pharmacophore that can participate in key interactions or maintain the proper orientation of the connected moieties. In a series of pyrazole azabicyclo[3.2.1]octane sulfonamides, an ether (oxygen) linker connecting the piperidine-like core to a pyrazine (B50134) ring was found to be essential for activity. acs.org The replacement of this oxygen atom with a nitrogen atom or a methylene (B1212753) unit led to the complete abolishment of inhibitory activity. acs.org Similarly, the complete removal of the linker also resulted in an inactive compound. acs.org This indicates a strict requirement for the specific electronic and conformational properties imparted by the ether linker in that particular series.

| Scaffold Feature | Linker Type | Observed Activity | Reference |

|---|---|---|---|

| Piperidine-Pyrazine Connection | Ether (-O-) | Active | acs.org |

| Piperidine-Pyrazine Connection | Amine (-NH-) | Inactive | acs.org |

| Piperidine-Pyrazine Connection | Methylene (-CH2-) | Inactive | acs.org |

| Piperidine-Pyrazine Connection | Direct Bond (No Linker) | Inactive | acs.org |

Comprehensive SAR Paradigms for the 3-(4-Methyl-1H-pyrazol-3-YL)piperidine Scaffold and Related Bioactive Compounds

Synthesizing the findings from modifications to the pyrazole, piperidine, and linker components allows for the development of a comprehensive SAR paradigm for the this compound scaffold. These overarching principles guide the design of new, more potent, and selective analogues.

Pyrazole Ring Requirements : The pyrazole ring often requires specific substitution for potent activity, with 3,5-dialkyl substitution patterns being favorable in some cases. acs.org The unsubstituted N-H of the pyrazole is frequently a critical hydrogen bond donor, and its substitution can lead to a loss of activity. acs.orgnih.gov The C4-position, where the methyl group resides in the parent scaffold, is a site where electrophilic addition can occur, offering another point for chemical modification. mdpi.com

Piperidine Ring and Stereochemistry : The piperidine ring acts as a conformationally important scaffold. The stereochemical orientation of any substituents on this ring is paramount, with specific diastereomers often showing significantly higher activity than others. acs.orgnih.gov This highlights the need for stereocontrolled synthesis in developing active compounds.

Linker Integrity : When the scaffold is part of a larger molecule, the linker connecting the piperidine to other fragments is not typically a passive spacer. Its composition (e.g., ether vs. amine) can be critical, and modifications are often not well-tolerated, indicating the linker's role in maintaining an optimal bioactive conformation or participating in direct binding interactions. acs.org

Positional Isomerism : The point of attachment between the pyrazole and piperidine rings (e.g., C3 vs. C4 of the piperidine) fundamentally alters the molecule's 3D structure and is a key parameter in determining its SAR profile.

In Vitro Biological Activity of 3 4 Methyl 1h Pyrazol 3 Yl Piperidine and Analogues

Receptor Binding and Modulation Studies

The interaction of 3-(4-Methyl-1H-pyrazol-3-YL)piperidine and its structural relatives with specific receptors and enzymes has been explored to determine their potential as modulators of biological pathways.

Cannabinoid CB1 Receptor Antagonism and Ligand Binding Profile

While direct and specific data on the cannabinoid CB1 receptor antagonism and ligand binding profile of this compound is not extensively available in the current body of scientific literature, the broader class of pyrazole (B372694) derivatives has been a cornerstone in the development of CB1 receptor antagonists. The seminal compound in this class is SR141716A (Rimonabant), a potent and specific antagonist for the CB1 receptor. nih.govacs.org

Structure-activity relationship (SAR) studies on analogues of SR141716A have provided insights into the chemical moieties crucial for potent and selective CB1 receptor antagonism. These studies have highlighted the importance of specific substitutions on the pyrazole ring and the piperidine (B6355638) moiety. nih.govacs.orgnih.gov Key structural requirements for high-affinity binding to the CB1 receptor have been identified as:

A para-substituted phenyl ring at the 5-position of the pyrazole. nih.gov

A carboxamido group at the 3-position, linking the pyrazole core to the piperidine ring. nih.gov

A 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring. nih.gov

For instance, an analogue featuring a p-iodophenyl group at the 5-position, a piperidinyl carboxamide at the 3-position, and a 2,4-dichlorophenyl group at the 1-position of the pyrazole ring demonstrated very high potency. nih.gov The nature of the substituent on the piperidine ring also significantly influences binding affinity and efficacy. acs.orgnih.gov While these findings relate to more complex analogues, they suggest that the simpler this compound scaffold could serve as a foundational structure for developing novel CB1 receptor ligands.

Table 1: Cannabinoid CB1 Receptor Binding Affinity of an Analogous Pyrazole Derivative

| Compound | CB1 Receptor Binding Affinity (Ki) |

|---|

Note: This table is based on data for an analogue, SR141716A, as no direct data for this compound was found.

Cholesterol 24-Hydroxylase (CH24H) Inhibition Profiling and Potency Assessment

There is currently no direct scientific evidence to suggest that this compound is an inhibitor of Cholesterol 24-Hydroxylase (CH24H). Research into CH24H inhibitors has largely focused on other chemical scaffolds.

Checkpoint Kinase 1 (CHK1) Inhibition Studies

Scientific literature does not currently contain studies that have specifically investigated the inhibitory activity of this compound against Checkpoint Kinase 1 (CHK1). However, the pyrazole moiety is a common feature in various kinase inhibitors. nih.govrsc.org For example, a novel series of pyrrole (B145914) derivatives incorporating a pyrazole ring has been shown to be selectively potent against CHK1, with IC50 values in the submicromolar range. rsc.org

Furthermore, computational studies have explored other arylsulphonyl pyrazole derivatives as potential ligands for CHK1, suggesting that the pyrazole scaffold can be a valuable template for the design of new CHK1 inhibitors. nih.gov One study identified (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile as a potent CHK1 inhibitor with an IC50 of 0.4 nM. nih.gov Although these compounds are structurally distinct from this compound, they underscore the potential of the pyrazole nucleus in targeting CHK1.

Table 2: CHK1 Inhibitory Activity of an Analogous Pyrazole Derivative

| Compound | CHK1 Inhibition (IC50) |

|---|

Note: This table presents data for a structurally related pyrazole-piperidine compound, as no direct data for this compound was found.

Anti-inflammatory Effects in Cellular Models

The potential anti-inflammatory properties of pyrazole-containing compounds have been investigated in various cellular models, particularly focusing on their effects on microglial cells, which are key players in neuroinflammation.

Inhibition of Nitric Oxide (NO) Production in Microglial Cells

While no studies have directly examined the effect of this compound on nitric oxide (NO) production in microglial cells, the broader class of pyrazole derivatives has demonstrated anti-inflammatory activity. nih.govnih.gov For instance, certain pyrazole analogues have been shown to possess anti-inflammatory properties in various in vitro and in vivo models. nih.govnih.gov The inhibition of NO production is a common metric for assessing anti-inflammatory potential in microglial cell cultures.

Modulation of Pro-inflammatory Cytokines and Downstream Signaling Pathways (e.g., NF-κB, ERK MAPK)

There is no specific information available regarding the modulation of pro-inflammatory cytokines or the NF-κB and ERK MAPK signaling pathways by this compound in microglial cells. However, the anti-inflammatory activity of many compounds is mediated through these pathways. For example, some pyrazole derivatives have been found to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6. nih.gov The NF-κB and MAPK signaling cascades are critical regulators of the inflammatory response in microglia, and their inhibition is a key mechanism for many anti-inflammatory agents.

Antimicrobial and Antitubercular Activity in In Vitro Assays

Derivatives of the pyrazole scaffold have demonstrated significant in vitro activity against a spectrum of microbial pathogens, including bacteria, fungi, and the causative agent of tuberculosis, Mycobacterium tuberculosis. researchgate.netnih.gov

The antimicrobial potential of pyrazole analogues has been evaluated against various Gram-positive and Gram-negative bacteria. nih.govekb.eg For instance, certain pyrazole derivatives have shown high activity against Escherichia coli and Streptococcus epidermidis, with Minimum Inhibitory Concentration (MIC) values as low as 0.25 μg/mL. nih.gov Similarly, novel pyrazole-4-carboxamide derivatives have exhibited good activity against both Gram-positive and Gram-negative pathogens. japsonline.com The introduction of different substituents on the pyrazole ring, such as chloro, nitro, or methoxy (B1213986) groups, has been observed to enhance antimicrobial action. researchgate.net

In the realm of antifungal research, pyrazole derivatives have also shown promise. One study found a synthesized pyrazole compound to be highly active against Aspergillus niger with an MIC of 1 μg/mL. nih.gov Another series of pyrazoline derivatives, when tested against Candida albicans and Aspergillus niger, showed antifungal activity better than the standard drug Ketoconazole, with MIC values of 3.12 μg/mL. researchgate.net

The antitubercular activity of pyrazole analogues is a particularly active area of investigation. researchgate.netresearchgate.net Numerous studies have reported potent in vitro activity against Mycobacterium tuberculosis H37Rv and other strains. japsonline.comresearchgate.neteurjchem.com Certain pyrazolyl-thiazole derivatives showed good antitubercular activity with MICs ranging from 1.80–7.34 μM. researchgate.net In another study, pyrazoline derivatives containing chloro, nitro, or methoxy substituents demonstrated superior antitubercular activity (MIC of 3.12 μg/mL) compared to the reference drug Streptomycin (MIC of 6.25 μg/mL). researchgate.net Furthermore, novel pyrazolo-quinoline analogues have been identified as very powerful inhibitors of M. tuberculosis growth, with MIC values between 1.6 and 0.8 µg/mL. nih.gov Some pyrazolylpyrazoline-clubbed triazole and tetrazole hybrids were found to be more potent than rifampicin (B610482) against M. tuberculosis, with MIC values of 12.5 μg/mL. nih.gov

Table 1: In Vitro Antimicrobial and Antitubercular Activity of Selected Pyrazole Analogues

| Compound/Derivative | Target Organism | Activity (MIC) | Reference |

|---|---|---|---|

| Pyrazole Derivative 3 | Escherichia coli | 0.25 μg/mL | nih.gov |

| Pyrazole Derivative 4 | Streptococcus epidermidis | 0.25 μg/mL | nih.gov |

| Pyrazole Derivative 2 | Aspergillus niger | 1 μg/mL | nih.gov |

| Pyrazole Carboxamide 5e | M. tuberculosis H37Rv | 3.12 µg/ml | japsonline.com |

| Pyrazoline Derivative 4d | C. albicans, A. niger | 3.12 μg/mL | researchgate.net |

| Pyrazoline Derivatives 4c, 4d, 4g | M. tuberculosis H37Rv | 3.12 μg/mL | researchgate.net |

| Pyrazolo-quinoline Analogues P1–6 | M. tuberculosis H37Rv | 1.6 µg/mL | nih.gov |

| Pyrazolylpyrazoline Hybrids 9k, 9o | M. tuberculosis H37Rv | 12.5 μg/mL | nih.gov |

| Pyrazoline Derivative 4a | M. tuberculosis H37Ra | 17 μM | mdpi.com |

Anticancer and Antiproliferative Activities in Cell Line Models (in vitro)

The development of novel antitumor agents is a critical focus of medicinal chemistry, and pyrazole-based compounds have been extensively investigated for their cytotoxic effects on various cancer cell lines. nih.govsemanticscholar.orgmdpi.com These derivatives have demonstrated the ability to inhibit the proliferation of a wide range of human tumors, including lung, breast, colon, and liver cancers. nih.govmdpi.com

Structure-activity relationship studies have revealed that modifications to the pyrazole core can significantly influence anticancer efficacy. nih.gov For example, a series of pyrazole-perimidine hybrids were synthesized and evaluated for their cytotoxic activities, showing that certain compounds could induce chromosomal damage at high concentrations. bohrium.com In another study, pyrazole-containing hybrids demonstrated potent cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range (2.82 to 6.28 μM), comparable to the standard drug etoposide. nih.gov

The antiproliferative effects of these compounds are often linked to the inhibition of specific molecular targets. Pyrazole derivatives have been identified as inhibitors of cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor-2 (VEGFR-2), all of which are crucial in cancer cell proliferation and survival. nih.gov For instance, certain 1,3,4-triarylpyrazoles showed potent dual inhibition of EGFR and VEGFR-2. nih.gov One study on pyrazolo[3,4-d]pyrimidine derivatives identified a compound with significant inhibitory activity against both wild-type EGFR and the resistant T790M mutant. nih.gov

The effectiveness of these compounds has been demonstrated across a diverse panel of cancer cell lines. A series of polysubstituted pyrazole derivatives were tested against 60 different human tumor cell lines, with some compounds showing potent activity against non-small cell lung cancer and renal cancer cell lines, with GI50 values as low as 1.61 μM and 1.47 μM, respectively. semanticscholar.org Similarly, certain pyrazoline-based compounds showed a selective inhibitory effect on the A549 human lung adenocarcinoma cell line. mdpi.com Hybrid molecules containing pyrazole and aryldiazenyl fragments have also emerged as promising anticancer agents, with one derivative showing an IC50 of 3.6 μM against the HCT-116 colon cancer cell line. nih.gov

Table 2: In Vitro Anticancer and Antiproliferative Activity of Selected Pyrazole Analogues

| Compound/Derivative | Cancer Cell Line | Activity (IC50 / GI50) | Reference |

|---|---|---|---|

| Pyrazole-Benzoxazine Hybrid 22 | MCF7, A549, HeLa, PC3 | 2.82 - 6.28 μM | nih.gov |

| Pyrazole Carbaldehyde Derivative 43 | MCF7 (Breast) | 0.25 μM | nih.gov |

| Pyrazolo[3,4-b]pyridine Analogues 57, 58 | HepG2, MCF7, HeLa | 3.11 - 4.91 μM | nih.gov |

| Polysubstituted Pyrazole 7 | HOP-92 (Lung) | 1.61 µM | semanticscholar.org |

| Polysubstituted Pyrazole 6a | A498 (Renal) | 1.47 µM | semanticscholar.org |

| Pyrazole-Aryldiazenyl Hybrid 5e | HCT-116 (Colon) | 3.6 μM | nih.gov |

| Pyrazoline Derivative 7 | A549 (Lung) | 138.63 µg/mL | mdpi.com |

| Pyrazole Derivative 1 | Colon-26 Adenocarcinoma | 8.4 nM | najah.edu |

| Pyrazolo[3,4-d]pyrimidine 16 | NCI 60 Cell Panel | 0.018 - 9.98 µM | semanticscholar.org |

Other Emerging Biological Activities Identified in Pre-clinical Research

Beyond their established antimicrobial and anticancer properties, pyrazole-piperidine analogues and related structures are being explored for a variety of other biological activities in preclinical, in vitro settings.

One notable area is their potential as anti-inflammatory agents. A study synthesizing a series of novel pyrazole derivatives found that one compound exhibited better anti-inflammatory activity than the standard drug, Diclofenac sodium. nih.gov

In the context of neurodegenerative diseases, such as Alzheimer's, hybrid scaffolds of benzimidazole-bearing piperidines have been designed and synthesized. mdpi.com These compounds were evaluated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the progression of the disease. The results indicated that all the newly synthesized compounds showed good to moderate inhibitory activities against both enzymes. mdpi.com

Furthermore, pyrazole-based compounds have been investigated for their ability to modulate specific enzyme and receptor functions. For instance, a study on hybrid pyrazole derivatives with anticancer potential also identified a compound with a significant xanthine (B1682287) oxidase inhibitory effect (IC50 of 10.87 μM). nih.gov In the field of neuroscience, a novel pyrazolo[4,3-b]pyridine derivative, VU0418506, was identified as a potent and selective positive allosteric modulator (PAM) for the metabotropic glutamate (B1630785) receptor 4 (mGlu4). nih.gov This receptor is a target for potential therapies for Parkinson's disease, highlighting another promising therapeutic avenue for this class of compounds. nih.gov

Table 3: Other Emerging In Vitro Biological Activities of Pyrazole Analogues

| Compound/Derivative | Biological Target/Activity | Activity Metric (IC50/EC50) | Reference |

|---|---|---|---|

| Pyrazole-Aryldiazenyl Hybrid 5e | Xanthine Oxidase Inhibition | 10.87 μM | nih.gov |

| Benzimidazole-Piperidine Hybrid 1 | Acetylcholinesterase (AChE) Inhibition | 19.44 ± 0.60 µM | mdpi.com |

| VU0418506 | mGlu4 Positive Allosteric Modulator | 68 nM | nih.gov |

Patent Literature Analysis and Academic Implications for 3 4 Methyl 1h Pyrazol 3 Yl Piperidine

Overview of Patent Filings Featuring the Pyrazole-Piperidine Scaffold and its Derivatives

An analysis of patent literature reveals that the pyrazole-piperidine scaffold is a highly valued core structure for the development of novel therapeutics across a diverse range of diseases. Pharmaceutical companies and research institutions have filed numerous patents protecting compounds that feature this scaffold, highlighting its importance in drug discovery programs. These filings span various therapeutic areas, including oncology, metabolic disorders, and neurology.

The pyrazole-piperidine framework often serves as a rigid anchor to correctly orient functional groups that interact with specific biological targets, such as enzyme active sites or receptor binding pockets. Key examples from patent literature underscore the scaffold's versatility. For instance, derivatives have been developed as kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and enzyme inhibitors. nih.govgoogle.comresearchgate.net The substitution pattern on both the pyrazole (B372694) and piperidine (B6355638) rings is a critical area of chemical exploration within these patents, as minor modifications can significantly alter a compound's potency, selectivity, and pharmacokinetic properties. nih.gov

Below is a table summarizing representative patents and patent applications that feature the pyrazole-piperidine or closely related scaffolds, illustrating the breadth of research and development in this area.

| Patent/Application Number | Title | Therapeutic Area/Application | Key Scaffold Feature |

|---|---|---|---|

| US10562882B2 | Piperidine derivatives for use in the treatment or prevention of psychiatric and neurological conditions | Neurology/Psychiatry | General piperidine derivatives as metabotropic glutamate (B1630785) receptor (mGluR) modulators. google.com |

| WO2008035356A2 | Novel cannabinoid receptor ligands, pharmaceutical compositions containing them, and process for their preparation | Metabolic Disorders/Neurology | Pyrazole derivatives with piperidine functionality targeting cannabinoid receptors. google.com |

| WO2015063709A1 | Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine | Metabolic Disorders (Type 2 Diabetes) | A pyrazole-piperazine scaffold, a close isostere of pyrazole-piperidine, for DPP-4 inhibitors (e.g., Teneligliptin). google.com |

| EP2111401B1 | 4-{4-[({3-tert-butyl-1-[3-(hydroxymethyl) phenyl]-1h-pyrazol-5-yl } carbamoyl)-amino]-3-fluorophenoxy} -n-methylpyridine-2-carboxamide as well as prodrugs and salts thereof for the treatment of cancer | Oncology | Complex pyrazolyl urea (B33335) compounds for treating hyper-proliferative disorders. google.com |

| Referenced in literature | Synthesis of Crizotinib intermediates | Oncology | 4-(4-Iodo-1H-pyrazol-1-yl)piperidine is a key intermediate for the ALK/MET kinase inhibitor Crizotinib. researchgate.net |

Identification of Key Research Trends and Novel Scaffolds Highlighted within Patent Data

The extensive patenting of pyrazole-piperidine derivatives reveals several key research trends and strategies for developing novel therapeutic agents.

Targeting Protein Kinases: A dominant trend is the use of the pyrazole-piperidine scaffold in the design of protein kinase inhibitors for cancer therapy. nih.gov The pyrazole ring often acts as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region, while the piperidine ring serves as a versatile linker to position larger substituents that occupy other pockets of the ATP-binding site. The development of Crizotinib, which utilizes a 4-(pyrazol-1-yl)piperidine intermediate, is a landmark achievement in this area. researchgate.net Patent literature shows a continuous effort to modify this core, exploring different substitutions on the pyrazole and piperidine rings to achieve enhanced potency and selectivity against a wide array of kinases, including ALK, MET, and EGFR. nih.gov

Modulation of G-Protein Coupled Receptors (GPCRs): Another significant area of research involves the development of pyrazole-piperidine derivatives as modulators of GPCRs, particularly cannabinoid (CB1) receptors. researchgate.net In this context, the scaffold is used to develop antagonists for conditions like obesity. researchgate.net Structure-activity relationship (SAR) studies, often detailed in patents, focus on optimizing the substituents on the pyrazole's phenyl rings and the piperidine moiety to maximize receptor affinity and achieve desirable pharmacological profiles. nih.gov This trend highlights the scaffold's utility in creating molecules that can precisely fit into the complex transmembrane binding sites of GPCRs.

Enzyme Inhibition in Metabolic Diseases: The pyrazole scaffold, linked to a six-membered nitrogen heterocycle like piperidine or piperazine, is a recurring theme in the design of enzyme inhibitors for metabolic diseases. The synthesis of Teneligliptin, a DPP-4 inhibitor for type 2 diabetes, involves a 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine intermediate. google.com This trend demonstrates the scaffold's applicability beyond oncology and neurology, showing its value in creating compounds that target the active sites of enzymes involved in metabolic pathways.

Emergence of Novel and Fused Scaffolds: Beyond simple substitution, patent data indicates a trend towards more complex and novel scaffolds derived from the basic pyrazole-piperidine framework. This includes the development of fused heterocyclic systems, where the piperidine and pyrazole rings are condensed to create more rigid, conformationally constrained structures. researchgate.net Research into such fused systems aims to improve binding affinity and reduce off-target effects by locking the molecule into a bioactive conformation. Furthermore, academic research into the regioselective synthesis of different isomers, such as 3-(piperidinyl)-pyrazoles versus 5-(piperidinyl)-pyrazoles, is crucial as these isomers can have distinct biological activities and patentability. mdpi.comresearchgate.net These synthetic advancements enable the exploration of a wider chemical space, leading to the discovery of novel scaffolds with unique therapeutic potential.

Q & A

Q. What are the recommended safety protocols for handling 3-(4-Methyl-1H-pyrazol-3-yl)piperidine in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Avoid inhalation by working in a fume hood.

- Storage: Store in a cool, dry place, segregated from oxidizing agents. The dihydrochloride salt form (CAS 2173092-81-2) should be kept in airtight containers to prevent hydrolysis .

- Emergency Measures: For accidental exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Use emergency contacts provided in SDS documentation (e.g., Infotrac: 1-800-535-5053) .

Q. What synthetic strategies are commonly employed to prepare this compound derivatives?

Methodological Answer:

- Key Steps:

- Piperidine Functionalization: Introduce substituents via alkylation or acylation reactions. For example, 1-(2-phenethyl)piperidine derivatives are synthesized by alkylating piperidine with phenethyl halides .

- Pyrazole Ring Formation: Cyclize hydrazine derivatives with β-ketoesters or via [3+2] cycloaddition to attach the 4-methylpyrazole moiety .

- Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

Methodological Answer:

- Structural Elucidation:

- Purity Assessment: HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structural refinement of this compound complexes?

Methodological Answer:

- Software Tools: Use SHELXL for refinement, leveraging features like TWIN and BASF commands to address twinning or disordered regions .

- Validation: Cross-check with PLATON (e.g., ADDSYM for missed symmetry) and CCDC databases. For example, SHELXPRO can interface with ORTEP-3 for graphical validation of thermal ellipsoids .

- Case Study: A study on 1-{[5-(4-Chlorophenyl)-1H-pyrazol-3-yl]carbonyl}piperidine-4-one resolved positional disorder using iterative refinement cycles and restraint parameters .

Q. How can researchers design pharmacological studies to evaluate the neuroprotective potential of this compound?

Methodological Answer:

- In Vitro Models:

- Receptor Binding Assays: Screen for affinity at serotonin (5-HT) or dopamine receptors using radioligand displacement (e.g., H-spiperone for 5-HT) .

- Oxidative Stress Models: Expose neuronal cell lines (e.g., SH-SY5Y) to HO and measure viability via MTT assay after pretreatment with the compound .

- Dose-Response Analysis: Use nonlinear regression (GraphPad Prism) to calculate IC values and assess efficacy relative to controls .

Q. What strategies optimize the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Studies:

- Salt Formation: Improve stability by synthesizing salts (e.g., dihydrochloride) to reduce hygroscopicity .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced selectivity?

Methodological Answer:

- Key Modifications:

- Piperidine Substituents: Introduce electron-withdrawing groups (e.g., -CF) at the 4-position to enhance receptor selectivity .

- Pyrazole Optimization: Replace 4-methyl with bulkier groups (e.g., cyclohexyl) to modulate steric effects .

- Computational Modeling: Use molecular docking (AutoDock Vina) to predict binding modes at target receptors and prioritize analogs for synthesis .

Q. What methodological challenges arise in resolving tautomeric forms of the pyrazole ring during spectral analysis?

Methodological Answer:

- NMR Techniques: Perform N NMR or H-N HMBC to distinguish between 1H- and 2H-pyrazole tautomers. For example, 1H-pyrazole shows N shifts at ~180 ppm .

- X-ray Crystallography: Resolve tautomeric states unambiguously via high-resolution structures. A study on 1H-pyrazolo[3,4-b]pyridine derivatives used SHELXD for phasing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.